molecular formula C10H10ClFN2S B3078640 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1052551-96-8

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Cat. No.: B3078640
CAS No.: 1052551-96-8
M. Wt: 244.72 g/mol
InChI Key: RSFLAEDQUJUUFA-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of 2-fluorobenzylamine with a thioamide under specific reaction conditions. The process can be summarized as follows:

    Starting Materials: 2-fluorobenzylamine and a thioamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.

    Purification: The final product is purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and thioamide.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as hydrochloric acid, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.

    Benzothiazole: Studied for its anticancer and antimicrobial activities.

What sets this compound apart is its unique fluorophenyl group, which can enhance its biological activity and specificity compared to other thiazole derivatives .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFLAEDQUJUUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CSC2=N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

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